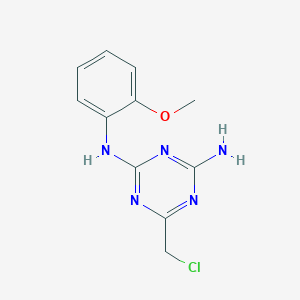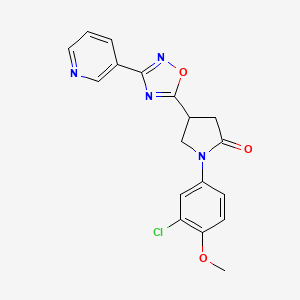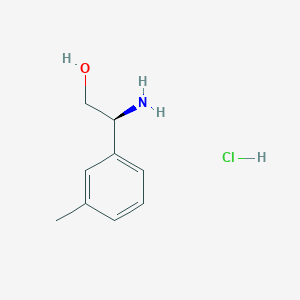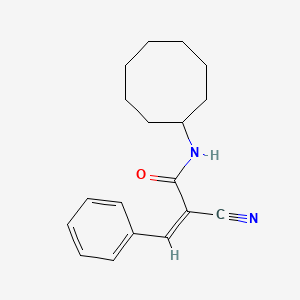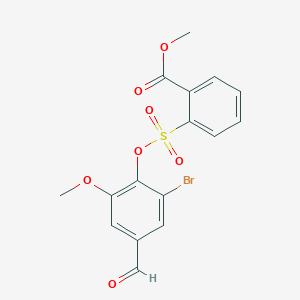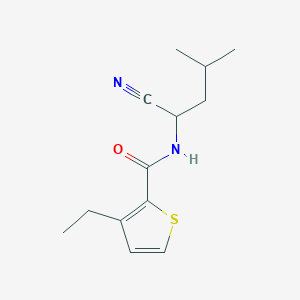
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide, also known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTET belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is not fully understood. However, it is believed that N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. In neurodegenerative disorders, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. In cancer, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of these diseases.
生化学的および生理学的効果
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. In animal studies, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to improve cognitive function, reduce inflammation, and inhibit tumor growth. N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has also been found to have a good safety profile with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide and its potential therapeutic applications in various diseases. Overall, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is a promising compound with significant potential for the development of new therapeutics.
合成法
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide can be synthesized using a multi-step process involving the reaction of 3-ethylthiophene-2-carboxylic acid with 1-cyano-3-methylbutene in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with thionyl chloride to give the final product, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide, in good yield.
科学的研究の応用
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In oncology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to have anti-tumor properties and has shown potential in the treatment of various types of cancer. In immunology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-10-5-6-17-12(10)13(16)15-11(8-14)7-9(2)3/h5-6,9,11H,4,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCONLDDMJQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)
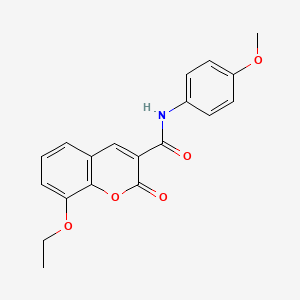
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
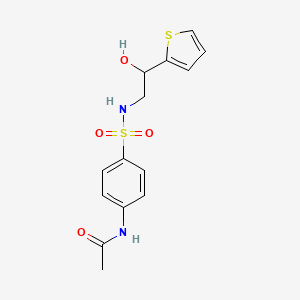
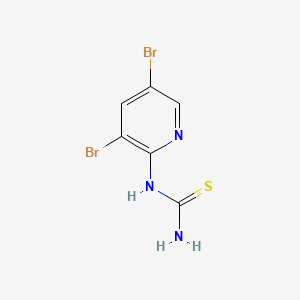
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
